Cas no 892474-00-9 (2-chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide)

2-Chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and nitro groups, linked to a 1,2-dimethylindole moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The chloro and nitro substituents enhance electrophilic reactivity, facilitating further functionalization, while the indole scaffold may contribute to binding affinity in receptor-targeted applications. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship (SAR) studies. The compound's stability under standard conditions ensures reliable handling in laboratory settings.
2-chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide structure
892474-00-9 structure
Product Name:2-chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide
CAS No:892474-00-9
MF:C18H16ClN3O3
MW:357.790943145752
CID:6111580
PubChem ID:3417776
Update Time:2025-10-18

2-chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide
    • 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide
    • Benzamide, 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-nitro-
    • 2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-5-nitrobenzamide
    • 892474-00-9
    • AKOS024591972
    • F0651-0194
    • 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-nitrobenzamide
    • Inchi: 1S/C18H16ClN3O3/c1-11-7-13-8-12(3-6-17(13)21(11)2)10-20-18(23)15-9-14(22(24)25)4-5-16(15)19/h3-9H,10H2,1-2H3,(H,20,23)
    • InChI Key: AUVHCYNJZCAAPI-UHFFFAOYSA-N
    • SMILES: C(NCC1C=CC2=C(C=1)C=C(C)N2C)(=O)C1=CC([N+]([O-])=O)=CC=C1Cl

Computed Properties

  • Exact Mass: 357.0880191g/mol
  • Monoisotopic Mass: 357.0880191g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 79.8Ų

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2-chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide Related Literature

Additional information on 2-chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide

2-Chloro-N-(1,2-Dimethyl-1H-Indol-5-Yl)Methyl-5-Nitrobenzamide: A Comprehensive Overview

2-Chloro-N-(1,2-Dimethyl-1H-Indol-5-Yl)Methyl-5-Nitrobenzamide (CAS No. 892474-00-9) is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of benzamides, which are widely studied for their potential applications in drug development and as building blocks for advanced materials. The molecule's structure incorporates a benzamide core with substituents that include a chlorine atom, a nitro group, and a dimethylindole moiety, all of which contribute to its distinctive properties.

The benzamide backbone of this compound serves as a versatile platform for functionalization. The chlorine atom at the 2-position introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Similarly, the nitro group at the 5-position further enhances the electron-deficient nature of the aromatic ring, potentially making it more susceptible to nucleophilic attack or other chemical transformations. The dimethylindole moiety, attached via an N-methyl group, adds complexity to the molecule's structure and may impart unique electronic and steric properties that are valuable in various chemical reactions.

Recent studies have highlighted the potential of 2-chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive molecules, particularly those with potential anti-cancer or anti-inflammatory properties. The compound's ability to undergo various coupling reactions and substitutions makes it a valuable intermediate in drug discovery pipelines. For instance, its use in forming heterocyclic compounds has been reported in several academic journals, underscoring its importance in modern organic synthesis.

In addition to its medicinal applications, this compound has also been investigated for its role in materials science. The combination of electron-withdrawing groups and aromaticity in its structure makes it a candidate for applications in organic electronics. Specifically, derivatives of this compound have been studied for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The research indicates that the molecule's electronic properties could be tuned through further functionalization, opening up new avenues for device design.

The synthesis of 2-chloro-N-(1,2-dimethyl-1H-indol-5-yl)methyl-5-nitrobenzamide involves multi-step processes that require precise control over reaction conditions. Key steps include the preparation of intermediates such as chlorobenzene derivatives and nitroarenes, followed by coupling reactions to introduce the dimethylindole group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or enzymatic action, the molecule undergoes hydrolysis or oxidative cleavage. These findings are essential for developing sustainable synthetic routes and waste management strategies associated with its production.

In conclusion, CAS No 892474-00-9, or 2-chloro-N-(1,2-dimethyl-1H-indol-5-Yl)methyl-5-nitrobenzamide, is a multifaceted compound with promising applications across various scientific domains. Its unique chemical structure and reactivity make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly significant role in advancing modern chemistry.

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